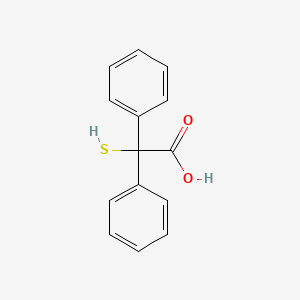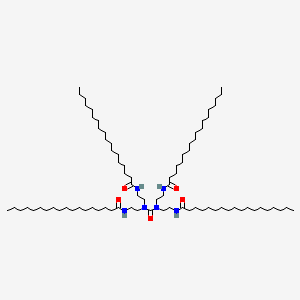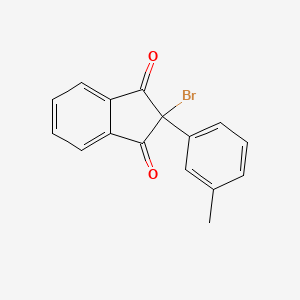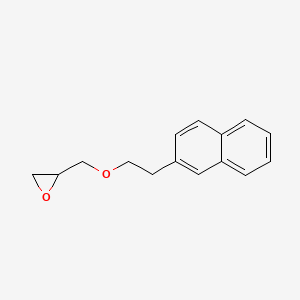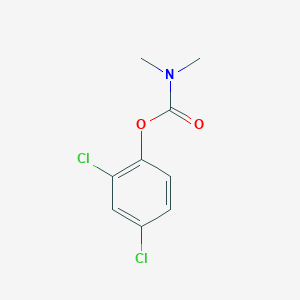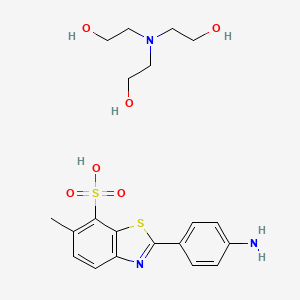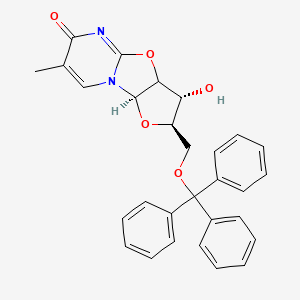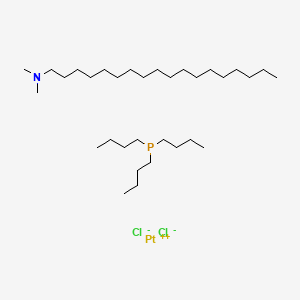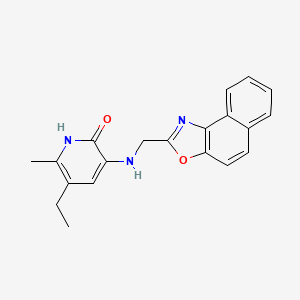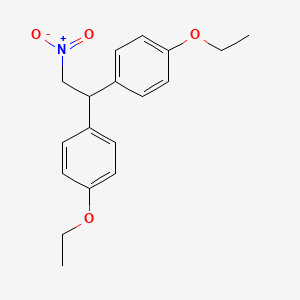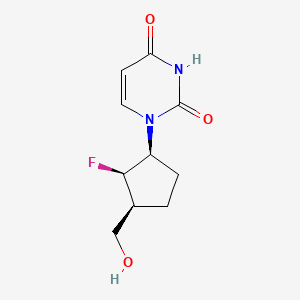
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The compound also features a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group. The stereochemistry of the compound is defined by the (1alpha,2alpha,3alpha) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group can be reacted with urea or a urea derivative under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxyl-substituted pyrimidinedione derivatives.
Reduction: Formation of hydroxyl-substituted pyrimidinedione derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidinedione derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-chloro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-bromo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-iodo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
Uniqueness: The presence of the fluorine atom in 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in biological systems. Additionally, the specific stereochemistry of the compound can influence its interaction with molecular targets, leading to distinct biological activities compared to its analogs.
Propriétés
Numéro CAS |
129746-09-4 |
|---|---|
Formule moléculaire |
C10H13FN2O3 |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9+/m0/s1 |
Clé InChI |
BGMJYSAHUYZLAO-ACLDMZEESA-N |
SMILES isomérique |
C1C[C@@H]([C@@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


